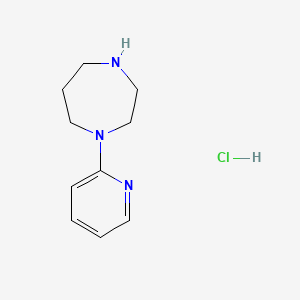

![molecular formula C17H14N6O B2554212 3-甲基-N-(4-苯氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺 CAS No. 899757-76-7](/img/structure/B2554212.png)

3-甲基-N-(4-苯氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

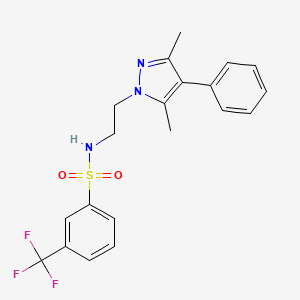

The compound 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of triazolopyrimidines is well-represented, indicating the relevance of this research to the compound .

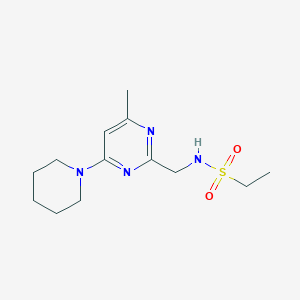

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves the formation of the triazolopyrimidine core followed by various functionalization reactions. For instance, paper describes a solution-phase parallel synthetic method that includes an aza-Wittig reaction followed by a reaction with various amines and alcohols. Similarly, paper discusses the synthesis of 5-substituted triazolopyrimidines using carbodiimides obtained from aza-Wittig reactions, which are then reacted with secondary amines or alcohols. Paper details the nitrosative cyclization of diamino-pyrimidinones, followed by regioselective alkylation to produce 3-alkyl-5-phenyl triazolopyrimidinones. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted with various functional groups. Paper provides insight into the crystal structure of a related compound, which was confirmed by X-ray diffraction. This information is valuable for understanding the three-dimensional conformation and potential intermolecular interactions of such compounds.

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including alkylation, as mentioned in paper . Paper describes the reactivity of a triazolopyrimidine derivative with different nucleophiles, leading to the formation of various heterocyclic compounds. These reactions are indicative of the versatility of triazolopyrimidines in chemical synthesis.

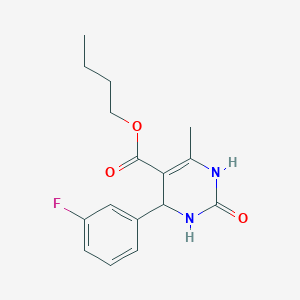

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. For example, the crystal structure analysis in paper suggests that the compound's solid-state properties are affected by its specific conformation and substituents. The solubility, melting point, and stability of these compounds can vary significantly depending on their substitution pattern.

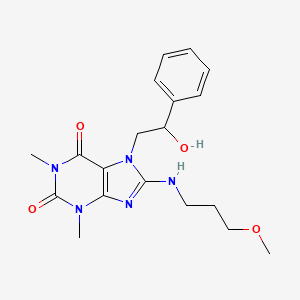

Biological Activity

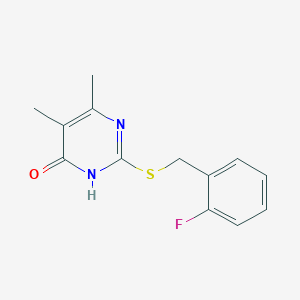

Several papers report on the biological activities of triazolopyrimidine derivatives. Paper mentions moderate antiviral and antitumor activities for some synthesized compounds. Paper investigates the antimicrobial and antifungal activities of triazolopyrimidinols. Paper describes the synthesis of triorganotin(IV) derivatives of a triazolopyrimidine and their antimicrobial activity against Gram-positive bacteria. These findings suggest that the compound may also possess biological activities worth exploring.

科学研究应用

合成及化学性质

3-甲基-N-(4-苯氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺属于一类化合物,这些化合物一直是各种合成和化学性质研究的主题。该化合物的结构允许探索不同的合成途径,并在各种条件下研究其化学行为。例如,研究表明串联氮杂-维蒂希和环化反应在合成吡唑并[3,4-d][1,2,4]三唑并[1,5-a]嘧啶衍生物中是有效的,突出了可能应用于合成 3-甲基-N-(4-苯氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺衍生物的方法 (Luo 等,2020)。此外,溶液相平行合成已被用于快速制备 5-取代的 3,6-二氢-7H-1,2,3-三唑并[4,5-d]嘧啶-7-酮,该过程可能与生成与 3-甲基-N-(4-苯氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺在结构上相关的化合物库有关,以便进行进一步的研究 (孙、陈和杨,2011)。

生物活性

三唑并[4,5-d]嘧啶-7-胺骨架因其生物活性而受到探索,特别是在抗菌和抗肿瘤应用方面。带有这种核心结构的化合物表现出不同程度的生物活性,这表明 3-甲基-N-(4-苯氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺在这些领域的潜在研究途径。例如,已经报道了新的 1,2,4-三唑衍生物(包括三唑并嘧啶酮)的合成和抗菌活性,表明了此类化合物在抗菌治疗中的潜力 (Bektaş 等,2007)。此外,探索烯胺酮作为合成具有抗肿瘤和抗菌活性的取代吡唑的构建块表明了这种化学框架在促进新治疗剂开发中的多功能性 (利雅得,2011)。

作用机制

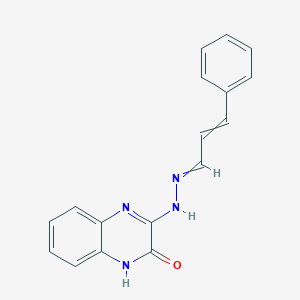

Target of Action

The primary targets of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Similar compounds have been found to inhibit c-met/vegfr-2 kinases , which play crucial roles in cell growth and survival.

Mode of Action

The exact mode of action of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Similar compounds have been shown to inhibit the growth of various cancer cell lines by interacting with their targets .

Biochemical Pathways

The biochemical pathways affected by 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Similar compounds have been found to inhibit the expression of c-met and vegfr-2 , which are involved in various cellular processes, including cell growth and survival.

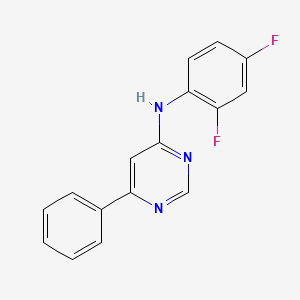

Pharmacokinetics

The ADME properties of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Similar compounds have been found to have suitable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Similar compounds have been found to inhibit the growth of various cancer cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine The action of similar compounds can be influenced by various factors, including the presence of other molecules and the physiological conditions of the cells .

安全和危害

未来方向

属性

IUPAC Name |

3-methyl-N-(4-phenoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-23-17-15(21-22-23)16(18-11-19-17)20-12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAWTBTXOKQXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)